GSK2830371 is a potent and selective allosteric inhibitor of wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D. [ [], [], [] ] This compound is a valuable tool in scientific research for investigating the role of WIP1 in various cellular processes, particularly in the DNA damage response (DDR) pathway. [ [], [], [], [], [], [], [], [], [], [], [] ] By inhibiting WIP1, GSK2830371 allows researchers to study the effects of WIP1 inhibition on cell proliferation, apoptosis, and sensitivity to other anti-cancer agents. [ [], [], [], [], [], [], [], [], ] It's important to note that this analysis focuses solely on the scientific research applications of GSK2830371 and excludes any information related to drug use, dosage, or side effects.
GSK2830371 functions as an allosteric inhibitor of WIP1, specifically targeting the flap subdomain that influences the enzyme's activity and substrate recognition. [ [], [] ] By binding to this subdomain, GSK2830371 prevents WIP1 from dephosphorylating key proteins involved in the DNA damage response pathway, including p53, CHK2, histone H2A.X, and ATM. [ [], [], [], [], [] ] This inhibition ultimately leads to increased activity and stabilization of p53, resulting in cell cycle arrest, senescence, or apoptosis. [ [], [], [], [], [], [], [], [], [], [], [], ]
a. Investigating the role of WIP1 in various cancers: GSK2830371 has been used to study the effects of WIP1 inhibition in a variety of cancer cell lines, including those derived from breast cancer, [ [] ] cutaneous melanoma, [ [] ] liver adenocarcinoma, [ [] ] mantle cell lymphoma, [ [] ] neuroblastoma, [ [] ] ovarian cancer, [ [] ] uterine leiomyosarcoma, [ [] ] Ewing sarcoma, [ [] ] and acute myeloid leukemia. [ [], [], [] ] These studies have shown that GSK2830371 can inhibit cancer cell proliferation, induce apoptosis, and sensitize cancer cells to other anti-cancer therapies, highlighting the potential of WIP1 as a therapeutic target.
b. Studying the interplay between WIP1 and other signaling pathways: GSK2830371 has been employed to dissect the intricate crosstalk between WIP1 and other signaling pathways, such as the p53 pathway, [ [], [], [] ] the AMPK/mTORC1 pathway, [ [] ] and the JNK/c-Jun pathway. [ [] ] This research contributes to a deeper understanding of the complex cellular signaling networks and potential therapeutic interventions.
c. Investigating the role of WIP1 in non-cancerous conditions: Beyond cancer, GSK2830371 has been utilized to explore the role of WIP1 in other conditions, such as vascular smooth muscle cell proliferation and neointima hyperplasia after vascular injury, [ [] ] and ovarian aging. [ [] ] These studies broaden the scope of WIP1's involvement in various physiological and pathological processes.
d. Validating WIP1 as a therapeutic target: The potent and selective inhibitory activity of GSK2830371 against WIP1, coupled with its observed effects in various preclinical models, strengthens the rationale for targeting WIP1 as a therapeutic strategy in cancer and potentially other diseases. [ [], [], [] ]
Exploring novel combination therapies: Given the synergistic effects observed when GSK2830371 is combined with other anti-cancer agents, [ [], [], [], [], [], [], [], [], [] ] further research is warranted to identify optimal drug combinations for specific cancer types and to evaluate their efficacy and safety profiles in preclinical and clinical settings.
Investigating the potential of WIP1 inhibition in other diseases: The involvement of WIP1 in various cellular processes beyond cancer, as evidenced by its role in vascular smooth muscle cell proliferation [ [] ] and ovarian aging, [ [] ] suggests that WIP1 inhibition might hold therapeutic promise for other diseases. Further research is needed to explore these possibilities.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: